p-Nitrophenethyl acetate

Beschreibung

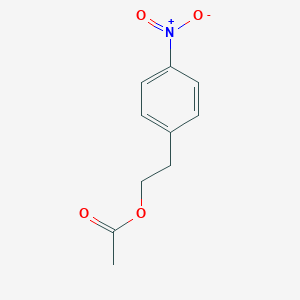

p-Nitrophenethyl acetate (IUPAC name: 4-nitrobenzeneethanol acetate) is an aromatic ester compound characterized by a phenethyl group (C₆H₅CH₂CH₂−) substituted with a nitro group in the para position, linked to an acetyloxy moiety. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol and a CAS registry number of 104-35-8 . Structurally, it combines the electron-withdrawing nitro group with the ester functionality, making it reactive in nucleophilic acyl substitution reactions. This compound is primarily utilized in organic synthesis and biochemical assays, where its nitro group serves as a chromophore for spectrophotometric detection .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUSZBIRGTJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059294 | |

| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-30-3 | |

| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4U2L5EKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct method involves esterifying 2-(4-nitrophenyl)ethanol with acetic anhydride or acetyl chloride in the presence of an acid catalyst. Sulfuric acid (5–10 mol%) or pyridine is typically used, with refluxing toluene or dichloromethane as solvents. The reaction follows a nucleophilic acyl substitution mechanism:

Optimization and Yields

Table 1: Representative Acid-Catalyzed Esterification Conditions

Enzymatic Synthesis Using Lipases

Biocatalytic Approach

Immobilized lipases (e.g., Bacillus coagulans BTS-3) enable solvent-free esterification of 2-(4-nitrophenyl)ethanol and acetic acid. This method avoids acidic byproducts and operates at mild temperatures (40–65°C).

Performance Metrics

Nitration of Phenethyl Acetate

Direct Nitration Strategy

Phenethyl acetate is nitrated using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group para to the ethyl chain. This method requires rigorous temperature control to avoid meta byproducts.

Challenges and Solutions

Reduction of 4-Nitrophenylacetic Acid Derivatives

Two-Step Synthesis

Yield Profile

Nucleophilic Substitution of 4-Nitrophenethyl Halides

Alkaline Hydrolysis and Acetylation

4-Nitrophenethyl bromide reacts with sodium acetate in DMF (120°C, 8 h) to yield the acetate.

Limitations

Mitsunobu Reaction for Protected Intermediates

Protecting Group Strategy

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 85–92 | 99.2 | High | Low |

| Enzymatic | 89–93 | 98.5 | Moderate | Medium |

| Nitration | 68–78 | 97.0 | Low | High |

| Reduction/Acetylation | 68–74 | 99.0 | Moderate | High |

| Nucleophilic Substitution | 65–72 | 96.8 | High | Medium |

| Mitsunobu | 81 | 99.6 | Low | Very High |

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Bond

The ester group in p-nitrophenethyl acetate undergoes hydrolysis under acidic or basic conditions, yielding p-nitrophenethyl alcohol and acetic acid. This reaction is well-characterized in enzymatic and non-enzymatic systems for similar esters like p-nitrophenyl acetate .

Key Observations:

-

Base-Catalyzed Hydrolysis :

Alkaline conditions (e.g., NaOH) promote saponification. For p-nitrophenyl acetate, hydrolysis rates increase with pH due to deprotonation of the nucleophilic hydroxide ion .

Reaction :

-

Enzymatic Hydrolysis :

Esterases and lipases catalyze the hydrolysis of nitroaromatic esters. For example, carboxylesterase hydrolyzes p-nitrophenyl acetate with a Michaelis-Menten constant () of 0.83 mmol/L . Designed esterases show activity toward p-nitrophenyl acetate, with catalytic triads (Ser-His-Asp) facilitating nucleophilic attack on the ester carbonyl .

Data Table: Hydrolysis Kinetics of Analogous Esters

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions | Reference |

|---|---|---|---|

| p-Nitrophenyl acetate | pH 8.0, 25°C | ||

| p-Nitrophenyl palmitate | Lipase, 37°C |

Reduction of the Nitro Group

The para-nitro group in this compound can be reduced to an amine under catalytic hydrogenation or chemical reduction conditions. This reaction is critical for generating aromatic amines, which are intermediates in pharmaceuticals and dyes.

Reaction Pathway:

-

Catalytic Hydrogenation :

Palladium or platinum catalysts in ethanol/water mixtures achieve >90% conversion for nitroarenes like p-nitrophenol . -

Chemical Reduction :

Tin(II) chloride or sodium dithionite in acidic media selectively reduces nitro groups without affecting the ester.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution. For example, p-nitrophenyl acetate undergoes reactions with amines or thiols under mild conditions .

Example Reaction with Amines:

Experimental Findings:

-

Substitution reactions proceed via a Meisenheimer complex intermediate .

-

Steric hindrance from the ethyl acetate group may slow substitution compared to p-nitrophenyl acetate.

Transesterification

In organic solvents (e.g., n-heptane), lipases catalyze transesterification of nitroaromatic esters. For p-nitrophenyl acetate, immobilized lipases achieve >80% conversion to alkyl esters in 3 hours .

Reaction:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : p-Nitrophenethyl acetate serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the production of fragrances and flavoring agents. Its unique structure allows for diverse chemical reactions, including hydrolysis and transesterification.

- Study of Ester Hydrolysis : It is widely used in studies investigating the kinetics of ester hydrolysis, which is fundamental in understanding enzyme mechanisms and organic reaction pathways.

Biology

- Enzymatic Studies : This compound is utilized as a substrate in biochemical assays to measure the activity of esterases and lipases. For instance, it has been employed to evaluate esterase activity in human embryonic kidney cell lines .

- Biochemical Assays : In enzymatic studies, this compound acts as a model substrate for assessing enzyme kinetics and mechanisms, providing insights into metabolic processes involving ester bonds .

Medicine

- Drug Delivery Systems : Research has explored the potential of this compound in drug delivery applications due to its ability to undergo hydrolysis in biological environments, releasing active pharmaceutical ingredients.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

Industrial Applications

- Fragrance and Flavor Production : The pleasant odor of this compound makes it valuable in the fragrance industry for producing perfumes and flavoring agents .

- Chemical Intermediate : It is also used as an intermediate in the manufacture of various industrial products, highlighting its importance in synthetic organic chemistry.

Case Study 1: Enzymatic Activity Measurement

A study conducted on human embryonic kidney cells demonstrated the use of this compound as a substrate to evaluate esterase activity. The results indicated that the compound effectively facilitated the measurement of enzyme kinetics, contributing to our understanding of metabolic processes involving esterases .

Case Study 2: Hydrolysis Mechanism Investigation

Research exploring the hydrolysis mechanism of this compound revealed that it undergoes enzymatic cleavage by esterases, leading to the formation of p-nitrophenethyl alcohol and acetic acid. This study provided insights into the catalytic triad mechanism employed by enzymes during ester bond cleavage .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Primary Applications |

|---|---|---|

| p-Nitrophenyl Acetate | Shorter acyl chain | Substrate for enzymatic assays |

| p-Nitrophenyl Butyrate | Longer acyl chain | Studies on lipase activity |

| p-Nitrophenyl Propionate | Intermediate chain length | Various biochemical assays |

Wirkmechanismus

The mechanism of action of p-Nitrophenethyl acetate primarily involves its hydrolysis to p-Nitrophenethyl alcohol and acetic acid. This hydrolysis can be catalyzed by esterases and lipases, which are enzymes that break down ester bonds. The molecular targets of these enzymes include the ester bond in this compound, leading to the formation of the corresponding alcohol and acid. The pathways involved in this process include the catalytic triad mechanism, where the enzyme’s active site facilitates the nucleophilic attack on the ester bond, resulting in its cleavage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares p-nitrophenethyl acetate with structurally related nitrophenyl and substituted phenyl acetates, highlighting key differences in molecular properties, reactivity, and applications:

Structural and Reactivity Analysis

- Substituent Position : The para-nitro group in this compound and p-nitrophenyl acetate enhances electrophilicity at the ester carbonyl, facilitating hydrolysis compared to ortho isomers (e.g., o-nitrophenyl acetate), where steric hindrance slows reactivity .

- Enzyme Specificity: p-Nitrophenyl acetate (C2 acyl chain) is a standard substrate for esterases and lipases, showing higher enzymatic turnover than longer-chain analogs (e.g., p-nitrophenyl palmitate, C16) due to reduced steric bulk .

Biologische Aktivität

p-Nitrophenethyl acetate (p-NPEA) is an organic compound that has garnered attention in biochemical research due to its biological activity, particularly as a substrate for various enzymes. This article explores the biological properties, enzymatic interactions, and potential applications of p-NPEA, supported by relevant data and findings from diverse studies.

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 181.15 g/mol

- Melting Point : 75-79 °C

This compound is characterized as an ester formed from p-nitrophenol and ethyl acetate. It serves as a substrate in enzymatic assays, particularly those involving esterases and lipases, due to its ability to undergo hydrolysis.

The hydrolysis of p-nitrophenyl acetate (p-NPA), a related compound, serves as a model for understanding the enzymatic activity associated with p-NPEA. The hydrolysis reaction can be summarized as follows:

This reaction is facilitated by various enzymes, including carboxylesterases and lipases, which cleave the ester bond in p-NPA.

Kinetic Studies

A study utilizing capillary electrophoresis/dynamic frontal analysis (CE/DFA) analyzed the enzymatic hydrolysis of p-NPA. The Michaelis-Menten constant () was determined to be , indicating the affinity of the enzyme for the substrate. Additionally, an inhibitory concentration () of was identified when bis(p-nitrophenyl) phosphate was introduced as an inhibitor .

Esterase Activity

Research has demonstrated that engineered esterases exhibit significant lytic activity towards p-NPA. A de novo designed esterase showed a specific activity of under optimal conditions, confirming its utility in hydrolyzing p-NPA effectively .

Substrate Specificity

p-NPEA has been employed in various assays to evaluate enzyme activity due to its specificity for certain esterases and lipases. For instance, it has been used to assess the efficacy of different esterase variants in catalyzing hydrolytic reactions .

Data Summary

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing p-nitrophenethyl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves acetylation of p-nitrophenethyl alcohol using acetic anhydride or acetyl chloride. A catalytic agent like zinc chloride or sodium acetate may enhance reaction efficiency . Optimization requires monitoring temperature (e.g., 60–80°C) and stoichiometric ratios via TLC or HPLC. Evidence from analogous nitrophenyl derivatives suggests that inert atmospheres (N₂/Ar) reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing p-nitrophenethyl acetate, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify the acetyl group (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl) and nitrophenyl protons (δ ~7.5–8.2 ppm). IR spectroscopy confirms ester C=O (~1740 cm⁻¹) and nitro group (~1520/1350 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 210.2 (C₁₀H₁₁NO₄) .

Q. How can researchers ensure purity and stability of p-nitrophenethyl acetate during storage and experimental use?

- Methodological Answer : Store in anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis. Purity can be validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Stability assays under varying pH (4–9) and temperature (4–37°C) are critical for biological studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for p-nitrophenethyl acetate derivatives, such as its role in diabetic nephropathy models?

- Methodological Answer : Discrepancies in bioactivity may arise from metabolite variability or assay conditions. Standardize in vivo models (e.g., STZ-induced diabetic mice) with controlled dosing (10–50 mg/kg/day) and LC-MS/MS metabolite profiling. Compare renal biomarkers (creatinine, urea) across studies to isolate compound-specific effects .

Q. How can computational modeling predict the interaction of p-nitrophenethyl acetate with enzymatic targets (e.g., esterases or cytochrome P450 isoforms)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities. Parameterize the nitro group’s electron-withdrawing effects and ester bond lability. Validate predictions with in vitro enzymatic assays (e.g., Michaelis-Menten kinetics for hydrolysis rates) .

Q. What advanced chromatographic methods separate p-nitrophenethyl acetate from structurally similar metabolites in complex biological matrices?

- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column for polar metabolites or a phenyl-hexyl column for lipophilic fractions. Use MRM transitions for quantification (e.g., m/z 210→152 for the parent ion). Isotopic labeling (¹³C-acetate) aids in tracking metabolic pathways .

Q. How do researchers address conflicting data on the compound’s stability in aqueous vs. lipid-based delivery systems?

- Methodological Answer : Conduct comparative stability studies using nanoemulsions (lecithin/tween) vs. liposomes. Monitor degradation via UV-Vis (λmax ~310 nm for nitrophenol release). Adjust lipid composition (e.g., cholesterol derivatives ) to enhance encapsulation efficiency and delay hydrolysis .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (catalyst, solvent, temperature) and analytical parameters (column type, MS settings) in detail .

- Contradiction Analysis : Use systematic reviews to compare datasets, highlighting variables like animal strain differences or assay sensitivity .

- Ethical Compliance : Adhere to safety protocols for nitroaromatic compounds (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.